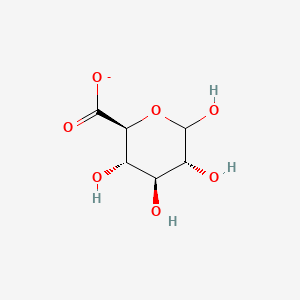

D-Glucopyranuronic acid, ion(1-)

Description

Structure

3D Structure

Properties

CAS No. |

148-00-5 |

|---|---|

Molecular Formula |

C6H9O7- |

Molecular Weight |

193.13 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/p-1/t1-,2-,3+,4-,6?/m0/s1 |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-M |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Glucopyranuronic Acid, Ion 1

Precursor Synthesis for D-Glucopyranuronic Acid, Ion(1-)

The journey of D-Glucopyranuronic acid, ion(1-) begins with the modification of glucose, leading to the formation of a high-energy precursor essential for its subsequent reactions.

UDP-Glucose Oxidation to UDP-Glucuronic Acid

The primary pathway for the synthesis of D-Glucopyranuronic acid, ion(1-) involves the oxidation of UDP-glucose (UDP-Glc). This crucial reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), which facilitates a two-step oxidation of the 6'-hydroxyl group of the glucose moiety within UDP-Glc to a carboxylate. reactome.org This process requires the reduction of two molecules of NAD+ to NADH. reactome.org The resulting product, UDP-glucuronic acid (UDP-GlcUA), is the activated form of glucuronic acid used in most biosynthetic reactions. reactome.orgnih.gov

The catalytic mechanism of UGDH has been a subject of extensive research. One proposed mechanism involves the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid. nih.govubc.ca This reaction is initiated by the transfer of a hydride from UDP-glucose to NAD+, producing an aldehyde intermediate and NADH. ubc.ca A key cysteine residue in the enzyme's active site then attacks the aldehyde to form a thiohemiacetal intermediate. nih.govubc.ca The collapse of this intermediate, coupled with a second hydride transfer to NAD+, generates a thioester intermediate that is subsequently hydrolyzed to release UDP-glucuronic acid. ubc.ca

Enzymatic Roles of UDP-Glucuronyltransferases in Conjugation Pathways

UDP-glucuronic acid serves as the donor substrate for a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes catalyze the transfer of the glucuronic acid moiety from UDP-GlcUA to a wide array of small hydrophobic molecules, a process termed glucuronidation. wikipedia.org This conjugation reaction is a major pathway in phase II metabolism, responsible for the detoxification and elimination of various xenobiotics (such as drugs and environmental pollutants) and endogenous compounds (like bilirubin (B190676) and steroid hormones). nih.gov

The addition of the highly polar glucuronic acid group increases the water solubility of the target molecule, facilitating its excretion from the body, primarily through urine or bile. wikipedia.orgnih.gov UGTs are predominantly located in the endoplasmic reticulum of liver cells, but are also found in many other tissues throughout the body. nih.govwikipedia.org The UGT superfamily in humans consists of several families and subfamilies, each with distinct but sometimes overlapping substrate specificities. nih.gov

| Enzyme Family | Key Substrates | Primary Function |

| UGT1A | Bilirubin, various drugs | Detoxification, hormone regulation |

| UGT2B | Steroid hormones, bile acids, fatty acids, certain drugs | Endogenous compound metabolism, detoxification |

D-Glucopyranuronic Acid, Ion(1-) Integration into Glycosaminoglycan (GAG) Biosynthesis

D-Glucopyranuronic acid, ion(1-), in its activated form as UDP-GlcUA, is a critical building block for the synthesis of several major classes of glycosaminoglycans (GAGs). These long, unbranched polysaccharides are composed of repeating disaccharide units and are typically found attached to core proteins to form proteoglycans.

Hyaluronic Acid Biosynthesis and D-Glucopyranuronic Acid, Ion(1-) Incorporation

Hyaluronic acid (HA), also known as hyaluronan, is a unique GAG as it is not sulfated and is not covalently linked to a core protein. nih.govnih.gov It is composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. nih.gov The biosynthesis of HA begins with the conversion of glucose into its precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine. nih.govyoutube.com

The enzyme hyaluronan synthase (HAS) then catalyzes the polymerization of these two sugar precursors, alternately adding them to the growing polysaccharide chain. nih.gov This process occurs at the inner face of the plasma membrane, and the elongating HA chain is extruded directly into the extracellular space. youtube.com

Heparin and Heparan Sulfate (B86663) Chain Elongation Involving Uronic Acids

Heparin and heparan sulfate are complex, highly sulfated GAGs composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or its C5 epimer, L-iduronic acid) and a glucosamine (B1671600) residue. nih.gov The biosynthesis of these GAGs is a multi-step process that occurs in the Golgi apparatus. researchgate.net

The process begins with the formation of a precursor chain of alternating D-glucuronic acid and N-acetylglucosamine residues, similar to the initial structure of hyaluronic acid. nih.gov This chain then undergoes a series of modifications, including the N-deacetylation and N-sulfation of glucosamine residues. nih.gov Subsequently, some of the D-glucuronic acid residues are epimerized to L-iduronic acid by the enzyme C5-epimerase. frontiersin.org The chain is then further modified by various sulfotransferases, which add sulfate groups at specific positions on the uronic acid and glucosamine residues. nih.gov

| GAG Chain | Primary Uronic Acid | Key Modifications |

| Heparin | Predominantly L-iduronic acid | High degree of sulfation |

| Heparan Sulfate | Predominantly D-glucuronic acid | Variable sulfation patterns |

Chondroitin (B13769445) Sulfate and Dermatan Sulfate Formation

Chondroitin sulfate and dermatan sulfate are other major classes of sulfated GAGs. frontiersin.orguzh.ch Chondroitin sulfate is composed of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine. nih.govfrontiersin.org Its biosynthesis involves the polymerization of these two sugar precursors by chondroitin synthase. uzh.ch

Specificity of Glycosyltransferases in Polymerization

Glycosyltransferases are enzymes that facilitate the transfer of sugar moieties from an activated nucleotide sugar to an acceptor molecule, forming glycosidic bonds. wikipedia.org The biosynthesis of polysaccharides containing D-glucopyranuronic acid is governed by the high specificity of these enzymes. This specificity adheres to the "one enzyme–one linkage" hypothesis, which posits that a single, unique enzyme is responsible for creating each specific glycosidic linkage. nih.gov Glycosyltransferases exhibit strict selectivity for three key elements: the nucleotide sugar donor (in this case, primarily UDP-glucuronic acid), the acceptor substrate, and the specific linkage type (e.g., β-1,3 or β-1,4) and anomeric configuration (α or β) they create. wikipedia.orgnih.gov

In mammals, nine sugar nucleotide donors are utilized in these pathways, with UDP-glucuronic acid being a key donor for various glycosylations. wikipedia.org A prime example of this specificity is seen in the synthesis of hyaluronan, a linear polysaccharide composed of alternating D-glucuronic acid and N-acetylglucosamine units. nih.govquiz-maker.com The enzyme hyaluronan synthase (HAS) acts as a processive glycosyltransferase, meaning it catalyzes the sequential addition of both sugars from their respective UDP-activated precursors (UDP-glucuronic acid and UDP-N-acetylglucosamine) to the growing polymer chain. nih.gov Some glycosyltransferases involved in building glycosaminoglycan backbones are an exception to the single-active-site rule, possessing two separate catalytic domains to handle the alternating addition of different sugar units, such as glucuronic acid and N-acetylglucosamine. nih.gov

This high fidelity ensures the precise structure and function of the resulting polysaccharide. Any deviation, such as a prior modification to the acceptor substrate, can prevent the enzyme from acting, highlighting the stringent requirements for the reaction. nih.gov

Epimerization of D-Glucuronic Acid to L-Iduronic Acid within Polysaccharide Chains

A critical modification in the biosynthesis of certain glycosaminoglycans (GAGs) like heparan sulfate, heparin, and dermatan sulfate is the epimerization of D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues. cazypedia.orgnih.gov This conversion is not performed on the free sugar but occurs at the polymer level, after the GlcA residue has been incorporated into the polysaccharide chain. nih.govnih.gov The reaction is catalyzed by enzymes known as D-glucuronyl C5-epimerases. nih.govglyconovo.com

This epimerization is crucial as it introduces conformational flexibility into the GAG chain, which is essential for the polysaccharide's ability to bind to various protein ligands and participate in cell signaling processes. nih.gov The enzymatic mechanism for this conversion involves a deprotonation/reprotonation process. cazypedia.org The enzyme's active site abstracts a proton from the C-5 carbon of the GlcA residue, creating a transient, resonance-stabilized enolate intermediate. cazypedia.org Reprotonation on the opposite face of the sugar ring results in the inversion of stereochemistry at the C-5 position, yielding an IdoA residue. cazypedia.org

In vivo, this reaction is effectively irreversible. nih.gov The presence of L-iduronic acid has also been detected in the extracellular polysaccharides of some microorganisms, suggesting that prokaryotes may possess analogous C5-epimerase activity, although no bacterial counterpart to the animal enzyme has been experimentally characterized to date. nih.gov

| Enzyme | Substrate (in polymer) | Product (in polymer) | Polysaccharide | Function of Epimerization |

| D-glucuronyl C5-epimerase (Glce) | D-glucuronic acid (GlcA) | L-iduronic acid (IdoA) | Heparan sulfate, Heparin | Increases chain flexibility, essential for ligand binding and cell signaling. nih.gov |

| Dermatan sulfate C5-epimerase | D-glucuronic acid (GlcA) | L-iduronic acid (IdoA) | Dermatan sulfate | Creates binding sites for proteins and influences polysaccharide structure. cazypedia.org |

D-Glucopyranuronic Acid, Ion(1-) in Microbial Extracellular Polysaccharide Synthesis

D-glucopyranuronic acid is a fundamental component of various extracellular polysaccharides (EPS) synthesized by microorganisms. These polymers play roles in cell protection, adhesion, and biofilm formation.

Glucuronan and Other Polyglucuronic Acid Architectures

Glucuronan is a relatively rare polyuronate, defined as a linear homopolymer composed of β-(1,4)-linked D-glucuronic acid residues. mdpi.comnih.gov In some natural forms, the glucuronic acid units can have O-acetyl substitutions at the C-2 and/or C-3 positions. mdpi.com Natural sources of glucuronan are limited to a few organisms where it is found as a structural component of the cell wall, such as in the fungus Mucor rouxii and certain marine green algae. mdpi.comnih.gov It has also been identified as an exopolysaccharide produced by a chemically mutated strain of the bacterium Sinorhizobium meliloti. mdpi.comnih.gov

Beyond the typical β-(1,4) linkage, other architectures exist. For instance, Gluconacetobacter hansenii can produce an α-(1,4)-oligoglucuronic acid, while an alkalophilic Bacillus strain is known to synthesize a glucuronan with alternating α- and β-(1,4) linkages. mdpi.com

Biosynthesis of Gellan Gum and Welan Gum

Gellan and welan gums are commercially significant microbial exopolysaccharides that feature D-glucopyranuronic acid in their repeating units.

Gellan Gum: Produced by the bacterium Sphingomonas elodea (formerly Pseudomonas elodea), gellan gum is a linear polysaccharide with a tetrasaccharide repeating unit. nih.gov This unit consists of two β-D-glucose residues, one β-D-glucuronic acid residue, and one α-L-rhamnose residue. nih.gov The biosynthesis follows a multi-step process: nih.govresearchgate.net

Activation of Precursors: Synthesis of the necessary nucleotide-sugar precursors, including UDP-D-glucose, UDP-D-glucuronic acid, and dTDP-L-rhamnose, in the cytoplasm. researchgate.net

Assembly of Repeating Unit: The tetrasaccharide unit is assembled on a lipid carrier located in the inner cell membrane. nih.gov

Polymerization and Export: The repeating units are polymerized and the resulting polysaccharide is secreted out of the cell. nih.gov

Welan Gum: Produced by Sphingomonas sp., welan gum synthesis also involves the incorporation of D-glucuronic acid. researchgate.net A key enzyme in this pathway is a β-1,4-glucuronosyltransferase known as WelK. researchgate.net This enzyme's specific function is to transfer a glucuronic acid moiety from the activated donor, UDP-glucuronic acid, to a growing glucosyl-α-pyrophosphorylpolyprenol intermediate. researchgate.net The critical role of this enzyme was demonstrated when genetic knockout of the welK gene resulted in a 71.5% decrease in welan gum production. researchgate.net

Role of Lipid-Linked Intermediates in Bacterial Polysaccharide Assembly

The biosynthesis of many bacterial polysaccharides, including those containing D-glucopyranuronic acid, relies on lipid-linked intermediates to assemble the repeating sugar units at the cell membrane. cancer.govnih.gov This general mechanism involves a lipid carrier, typically undecaprenyl phosphate (B84403) (Und-P), a C55-polyisoprenol that anchors the hydrophilic sugar units within the membrane. cancer.govnih.gov

The process generally occurs as follows:

The first sugar of the repeating unit (as a nucleotide sugar) is transferred to Und-P, forming a pyrophosphate linkage and creating an initial lipid-linked intermediate (Lipid I). cancer.gov

Subsequent sugars, including glucuronic acid from UDP-glucuronic acid, are added sequentially by specific glycosyltransferases to build the complete repeating unit on the undecaprenyl phosphate carrier (forming Lipid II). cancer.gov

The completed lipid-linked repeating unit is then translocated across the cytoplasmic membrane.

On the exterior, the repeating unit is transferred to the growing polysaccharide chain, and the undecaprenyl pyrophosphate (Und-PP) is recycled back to undecaprenyl phosphate (Und-P) to begin a new cycle.

This mechanism is exemplified in the synthesis of colanic acid by Escherichia coli and is the established model for the assembly of welan gum and gellan gum. researchgate.netnih.gov

Catabolism and Degradation Pathways Involving D-Glucopyranuronic Acid, Ion(1-)

Organisms have developed specific catabolic pathways to degrade D-glucuronic acid and the polymers it constitutes, allowing them to be used as carbon and energy sources.

In bacteria such as Pseudomonas ovalis, D-glucuronic acid can be oxidized through a pathway that may involve its conversion to D-galacturonic acid, then to 5-keto-L-galactonic acid, and ultimately to intermediates like pyruvic acid, which enter the Krebs cycle for complete oxidation. tandfonline.com A more general bacterial pathway involves a series of enzymatic steps including: researchgate.net

Isomerization: Uronate isomerase converts D-glucuronic acid.

Reduction: D-fructuronate reductase and D-tagaturonate reductase act on intermediates.

Dehydration and Cleavage: Enzymes like D-mannonate dehydratase and 2-oxo-3-deoxy-D-gluconate kinase process the molecule further, eventually leading to intermediates of central metabolism like pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net

In animals, the catabolism of D-glucuronic acid begins with its reduction to L-gulonate by glucuronate reductase. researchgate.netyoutube.com L-gulonate is then oxidized and decarboxylated, eventually forming L-xylulose, which can enter the pentose (B10789219) phosphate pathway. researchgate.netyoutube.com Fungi utilize a partially different pathway to break down D-glucuronic acid. researchgate.net

For polymeric forms, degradation is initiated by specific enzymes. Glucuronan, the homopolymer of D-glucuronic acid, is depolymerized by enzymes called glucuronan lyases. nih.govoup.com These enzymes, found in both bacteria and fungi, utilize a β-elimination mechanism to cleave the β-1,4-glycosidic bonds of the polymer, breaking it down into smaller, absorbable oligomers and monomers. nih.govoup.com

| Organism Group | Key Initial Enzymes/Steps | Subsequent Pathway |

| Bacteria | Uronate isomerase, Fructuronate reductase. researchgate.net In P. ovalis, conversion to D-galacturonic acid. tandfonline.com | Entry into central metabolism (e.g., via pyruvate). tandfonline.comresearchgate.net |

| Animals | Glucuronate reductase (converts Glucuronic acid to L-gulonate). researchgate.netyoutube.com | Entry into the pentose phosphate pathway via L-xylulose. researchgate.netyoutube.com |

| Fungi | Specific reductases and dehydrogenases. researchgate.net | Fungal-specific catabolic pathways. researchgate.net |

| Polymer Degraders | Glucuronan lyases (for Glucuronan). nih.gov | β-elimination mechanism to depolymerize the chain. oup.com |

Microbial Catabolism of Uronic Acids

Microorganisms have evolved sophisticated pathways to utilize uronic acids, including D-glucuronic acid, as a carbon and energy source. researchgate.net This ability is particularly important for saprotrophic and pathogenic microbes that encounter D-glucuronic acid as a component of decaying plant biomass or host tissues. frontiersin.orgnih.gov The strategies for its breakdown differ significantly between bacteria and fungi.

In bacteria, two primary catabolic pathways for D-glucuronic acid are known: an isomerase pathway and an oxidative pathway. frontiersin.orgnih.gov The isomerase pathway, found in bacteria like Escherichia coli, involves the conversion of D-glucuronate into D-fructuronate by uronate isomerase. researchgate.netpnas.org Subsequent enzymatic steps lead to intermediates that can enter central metabolism, such as the Entner-Doudoroff pathway. researchgate.netacs.org Some enteric pathogens leverage this metabolic capability as a colonization advantage in the gut. pnas.org

Fungi, such as the filamentous fungus Aspergillus niger, employ a different, reductive pathway. frontiersin.orgnih.gov This pathway is initiated by the reduction of D-glucuronic acid to L-gulonate, a reaction catalyzed by a D-glucuronic acid reductase. frontiersin.org Further enzymatic conversions, including oxidation and dehydration steps, process L-gulonate into intermediates that feed into the pentose phosphate pathway. frontiersin.orgnih.gov Research using transcriptomics and gene deletion has been instrumental in elucidating the specific enzymes involved in this fungal pathway. frontiersin.orgnih.govresearchgate.net

Enzymatic Hydrolysis of D-Glucuronic Acid-Containing Polymers by Glycoside Hydrolases (e.g., Hyaluronidases, Alpha-Glucuronidases)

Glycoside hydrolases are enzymes that break the glycosidic bonds in carbohydrates. Several types of these enzymes are responsible for degrading complex polymers containing D-glucuronic acid residues.

Hyaluronidases are a class of enzymes that primarily degrade hyaluronan, a polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. nih.gov These enzymes are broadly classified into three groups based on their mechanism of action. nih.govoup.com

Bacterial Hyaluronidases (EC 4.2.2.1): These enzymes, more accurately termed hyaluronate lyases, function via a β-elimination reaction. nih.govtsijournals.com They cleave the β-1,4 glycosidic linkage, resulting in the formation of an unsaturated disaccharide at the new non-reducing end. oup.comnih.gov Pathogenic bacteria like Staphylococcus aureus and Streptococcus pyogenes produce these enzymes, which are often considered virulence factors that facilitate the spread of the bacteria through host tissues. wikipedia.org

Mammalian-type Hyaluronidases (EC 3.2.1.35): Found in vertebrates, these enzymes are endo-β-N-acetylhexosaminidases that catalyze the hydrolysis of the β-1,4 glycosidic bond, ultimately producing tetrasaccharides as the main end product. nih.govoup.com

Leech and Hookworm Hyaluronidases (EC 3.2.1.36): These are endo-β-D-glucuronidases that hydrolyze the β-1,3 glycosidic bond within the hyaluronan chain. nih.govoup.com

Alpha-Glucuronidases (EC 3.2.1.139) are accessory enzymes in the microbial degradation of hemicellulose, specifically glucuronoxylan. creative-enzymes.com Glucuronoxylan consists of a backbone of xylose units linked by β-1,4 bonds, decorated with α-1,2-linked 4-O-methyl-D-glucuronic acid side chains. creative-enzymes.com Alpha-glucuronidases hydrolyze this α-1,2 linkage, releasing the uronic acid residue. creative-enzymes.commegazyme.com This action is crucial for the complete breakdown of xylan (B1165943), as the side chains can sterically hinder the action of other xylan-degrading enzymes. These enzymes are found in various Glycoside Hydrolase (GH) families, including GH67 and GH115. nih.govnih.gov Some bacterial α-glucuronidases act only on small xylo-oligosaccharides, whereas some fungal enzymes can cleave the uronic acid directly from the larger xylan polymer. nih.govnih.gov

D-Glucuronic Acid Metabolism in Plant Tissues

In plants, D-glucuronic acid is a pivotal metabolite, primarily in its activated nucleotide sugar form, UDP-D-glucuronic acid (UDP-GlcA). nih.govnih.gov UDP-GlcA is a key precursor for the synthesis of a significant portion of the plant cell wall biomass, including pectins and hemicelluloses. nih.gov It is the direct donor for galacturonic acid, xylose, arabinose, and apiose residues found in these complex polysaccharides. nih.gov

There are two main biosynthetic pathways that lead to UDP-GlcA in plants:

The UDP-glucose oxidation pathway: This is considered the primary and most significant route. nih.govnih.gov The enzyme UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent, two-fold oxidation of UDP-glucose to form UDP-GlcA. nih.govwikipedia.org This reaction is physiologically irreversible. nih.gov In Arabidopsis thaliana, UGD is encoded by a small gene family, and the loss of multiple isoforms leads to severe growth defects and swollen cell walls due to altered pectin (B1162225) structure. nih.govnih.gov

The myo-inositol oxidation pathway: This alternative route involves the oxygen-dependent cleavage of the myo-inositol ring to produce D-glucuronic acid, a reaction catalyzed by myo-inositol oxygenase (MIOX). frontiersin.orgicrisat.orgvt.edu The resulting D-glucuronic acid can then be activated to UDP-GlcA. While this pathway contributes to the UDP-GlcA pool for cell wall synthesis, it cannot fully compensate for defects in the UGD pathway, likely due to limitations in myo-inositol availability. nih.govnih.gov

Once formed, free D-glucuronic acid can also be metabolized. An enzyme named uronic acid oxidase has been identified in citrus leaves, which catalyzes the oxidation of D-glucuronic acid to D-glucaric acid. nih.gov

Enzymatic Roles and Structural Biology of D Glucopyranuronic Acid, Ion 1 Interacting Enzymes

Glycosyltransferases Utilizing UDP-Glucuronic Acid

Glycosyltransferases are a class of enzymes that catalyze the transfer of sugar moieties from an activated donor sugar, such as UDP-glucuronic acid, to a specific acceptor molecule. This process, known as glycosylation, is fundamental to the synthesis of complex carbohydrates.

Mechanism of UDP-Glucose 6-Dehydrogenase (UGD)

UDP-glucose 6-dehydrogenase (UGD) is a key enzyme responsible for the synthesis of UDP-glucuronic acid, the primary donor substrate for glucuronidation reactions. nih.gov UGD catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid. nih.govresearchgate.net This reaction is a critical step in the biosynthesis of various polysaccharides, including hyaluronan, and is also involved in detoxification pathways. nih.gov

The catalytic mechanism of UGD has been a subject of extensive research, with a generally accepted model involving four key steps: researchgate.net

The initial oxidation of the C6 primary alcohol of UDP-glucose to an aldehyde intermediate, UDP-Glc-6-CHO, with the concomitant reduction of NAD+ to NADH. researchgate.net

A nucleophilic attack by an essential cysteine residue (Cys276 in human UGDH) on the aldehyde, forming a thiohemiacetal intermediate. nih.govresearchgate.net

A second NAD+-dependent oxidation of the thiohemiacetal to a thioester intermediate, generating another molecule of NADH. researchgate.net

Finally, the irreversible hydrolysis of the thioester to yield the final product, UDP-glucuronic acid. nih.govresearchgate.net

The structure of human UGDH reveals a homodimeric trimer, forming a disc-shaped hexamer. Each subunit consists of two domains with the active site located in the cleft between them. nih.gov The binding of substrate and coenzyme induces a conformational change, sequestering them in their reactive positions. nih.gov Key amino acid residues, including Thr131, Glu161, Lys220, Asn224, Cys276, and Asp280, are highly conserved and essential for catalysis. nih.gov

| Enzyme | EC Number | Substrate | Product | Cofactor | Key Catalytic Residue (Human) |

| UDP-glucose 6-dehydrogenase (UGD) | 1.1.1.22 | UDP-glucose | UDP-glucuronic acid | NAD+ | Cys276 |

Catalytic Action of Hyaluronan Synthetases

Hyaluronan synthases (HAS) are integral membrane proteins that catalyze the polymerization of hyaluronan, a major glycosaminoglycan in the extracellular matrix. wikipedia.org These enzymes utilize two sugar precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine, to synthesize the repeating disaccharide unit [-4)GlcUA(β1–3)GlcNAc(β1-]n of hyaluronan. oup.com

The catalytic mechanism of HAS involves the sequential addition of the two monosaccharides to the reducing end of the growing polysaccharide chain. nih.gov The enzyme possesses two distinct glycosyltransferase active sites, one for the transfer of glucuronic acid and the other for N-acetylglucosamine. nih.gov The growing hyaluronan chain is believed to be translocated across the cell membrane as it is synthesized. nih.gov There are three main isoforms of HAS in mammals (HAS1, HAS2, and HAS3), each with distinct kinetic properties and producing hyaluronan of varying chain lengths. wikipedia.org

Glycoside Hydrolases and Lyases Acting on D-Glucuronic Acid-Containing Substrates

Glycoside hydrolases and lyases are enzymes responsible for the degradation of polysaccharides containing D-glucuronic acid. They achieve this by cleaving the glycosidic bonds within the polymer chain.

Hyaluronidase-Mediated Degradation Mechanisms

Hyaluronidases are a group of enzymes that degrade hyaluronan by cleaving the β(1→4) glycosidic linkages between N-acetylglucosamine and glucuronic acid residues. researchgate.netnih.gov This degradation is a crucial process in the turnover of hyaluronan in tissues. researchgate.net In humans, there are several hyaluronidase (B3051955) enzymes, with HYAL1 and HYAL2 being the most prominent in somatic tissues. nih.gov

The degradation process is thought to occur in a stepwise manner. HYAL2, which is often anchored to the cell surface, initially cleaves high-molecular-weight hyaluronan into smaller fragments of about 20 kDa. nih.gov These fragments are then internalized into endo-lysosomal compartments where they are further broken down into smaller oligosaccharides by HYAL1 and other exoglycosidases. nih.gov The ability of hyaluronidase to degrade hyaluronic acid is also utilized clinically, for instance, to reverse the effects of hyaluronic acid-based dermal fillers. nih.govnih.govresearchgate.netx-mol.com

Structural and Functional Characterization of Alpha-Glucuronidases (e.g., GH115 family)

Alpha-glucuronidases are enzymes that specifically hydrolyze terminal α-1,2-linked glucuronic acid and its 4-O-methylated derivative from polysaccharides such as glucuronoxylan, a major component of plant cell walls. nih.govnih.gov These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequence, with family GH115 being a prominent example. nih.govrug.nl

Structural studies of GH115 α-glucuronidases have revealed a multi-domain architecture. nih.govnih.gov For instance, the enzyme from Bacteroides ovatus (BoAgu115A) has a four-domain structure, while the one from Saccharophagus degradans (SdeAgu115A) possesses a five-domain architecture. nih.gov These domains are crucial for substrate binding and catalytic activity. The catalytic mechanism of GH115 enzymes is an inverting mechanism, and key catalytic residues, such as an aspartate and a glutamate, have been identified through site-directed mutagenesis. nih.gov The specificity of different GH115 enzymes for various substituted xylans suggests a degree of poly-specificity within this family. rug.nl The coordinated action of α-glucuronidases with other hemicellulases, like α-arabinofuranosidases, can enhance the release of glucuronic acid from complex plant polysaccharides. aalto.firesearchgate.net

| Enzyme Family | EC Number | Substrate Specificity | Catalytic Mechanism | Example Enzyme |

| Glycoside Hydrolase Family 115 (GH115) | 3.2.1.139 | α-1,2-linked (4-O-methyl)glucuronic acid | Inverting | SdeAgu115A |

Alginate Lyase Activity on Uronic Acid Polymers

Alginate is a linear polysaccharide composed of β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G) linked by 1,4-glycosidic bonds. frontiersin.orgbiorxiv.org This polymer is a major structural component of brown algae and is also produced by some bacteria. frontiersin.orgbiorxiv.org Alginate lyases are enzymes that degrade alginate by cleaving the glycosidic bonds via a β-elimination mechanism. nih.govoup.com This reaction results in the formation of oligosaccharides with an unsaturated uronic acid at the non-reducing end. nih.gov

Alginate lyases are classified based on their substrate specificity into polyM-specific lyases (EC 4.2.2.3), polyG-specific lyases (EC 4.2.2.11), and bifunctional lyases that can act on both types of blocks. frontiersin.orgnih.gov These enzymes can be further categorized as endolytic or exolytic based on their mode of action. nih.gov Endolytic lyases cleave internal bonds randomly, while exolytic lyases act from the ends of the polymer chain. nih.gov The degradation products of alginate, known as alginate oligosaccharides (AOS), have various biological activities and potential applications in different fields. frontiersin.org

Structural Characterization of Enzymes Interacting with D-Glucopyranuronic Acid, Ion(1-)

X-ray Crystallography of Enzyme-Substrate Complexes

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of biomolecules, including enzymes in complex with their substrates or inhibitors. nih.gov This method has been instrumental in elucidating the structural basis of catalysis for several enzymes involved in D-glucopyranuronic acid metabolism.

Crystal structures have been determined for enzymes such as UDP-glucuronosyltransferases (UGTs), bacterial β-glucuronidases (GUS), and glucuronoyl esterases (GEs). For instance, the crystal structure of UGT2B7 provides insight into its catalytic mechanism. rsc.org Additionally, structures of bacterial β-glucuronidases have been solved, revealing key features of the active site that are crucial for their function in hydrolyzing glucuronide conjugates. nih.gov Structural studies of glucuronoyl esterases, which cleave ester bonds between glucuronic acid and lignin, have been conducted with the enzyme in complex with glucuronate and other substrate analogs, offering a detailed view of substrate binding. nih.govdtu.dk The crystal structure of uronate dehydrogenase from Chromohalobacter salixigens has also been determined, providing a model for understanding its role in the D-glucuronic acid pathway. researchgate.net These crystallographic studies are essential for understanding how these enzymes recognize their specific substrates and for the structure-based design of inhibitors. nih.govvcu.edu

Elucidation of Active Site Residues and Catalytic Mechanisms

The structural data from X-ray crystallography allows for the identification of key amino acid residues within the active site that are directly involved in substrate binding and catalysis.

For UDP-glucuronosyltransferases (UGTs), the proposed catalytic mechanism involves a direct SN2-like reaction where a base catalyst facilitates the nucleophilic attack. researchgate.net The crystal structure of UGT2B7 suggests a mechanism analogous to that of a serine protease, utilizing a catalytic triad (B1167595) of serine, histidine, and aspartate. In this model, the histidine residue abstracts a proton from the substrate, enhancing its nucleophilicity for reaction with UDP-glucuronic acid (UDPGA). rsc.org

In the case of glucuronoyl esterases, which belong to the α/β-hydrolase superfamily, a classic Ser-His-Asp/Glu catalytic triad is responsible for catalysis. nih.gov The reaction proceeds through an acyl-enzyme intermediate. Interestingly, some glucuronoyl esterases, like OtCE15A, possess two potential catalytic acidic residues (aspartate or glutamate), which have been shown to be functionally redundant, possibly representing an evolutionary transition state. nih.gov

Bacterial β-glucuronidases, which are retaining glycosyl hydrolases, utilize two catalytic glutamic acid residues. nih.gov Their mechanism involves the formation of a covalent glycosyl-enzyme intermediate, which is then hydrolyzed. acs.org

The table below summarizes key active site residues for some of these enzymes.

| Enzyme Family | Key Active Site Residues | Catalytic Mechanism |

| UDP-Glucuronosyltransferases (UGTs) | Serine-Histidine-Aspartate triad (proposed for UGT2B7) | SN2-like reaction, base-catalyzed nucleophilic attack on UDPGA rsc.orgresearchgate.net |

| Glucuronoyl Esterases (GEs) | Serine-Histidine-Aspartate/Glutamate triad | Two-step mechanism via an acyl-enzyme intermediate nih.gov |

| Bacterial β-Glucuronidases (GUS) | Two catalytic Glutamic acid residues | Retaining mechanism with a covalent glycosyl-enzyme intermediate nih.govacs.org |

Quaternary Structure and Allosteric Regulation (e.g., Dimerization and Cooperativity)

UDP-glucuronosyltransferases (UGTs) are membrane-bound glycoproteins that are known to form both homodimers and heterodimers. youtube.com This dimerization is significant as it can influence substrate specificity and catalytic activity. The quaternary structure allows for potential cooperativity between subunits, although the specific allosteric mechanisms are still an area of active investigation.

The quaternary structure of enzymes can be influenced by their cellular location. For example, enzymes in the extracellular space may have different oligomerization tendencies compared to intracellular enzymes due to factors like protein concentration and the solvent environment. nih.gov While many enzymes function as oligomers, the specific functional implications of the quaternary structure for each enzyme family interacting with D-glucopyranuronic acid are diverse. For instance, the uronate dehydrogenase from Chromohalobacter salixigens exists as a dimer. researchgate.net

Allosteric regulation plays a critical role in controlling metabolic pathways. In the context of D-glucopyranuronic acid metabolism, feedback inhibition is a common mechanism. For example, high levels of a downstream product can act as an allosteric inhibitor of an enzyme earlier in the pathway, thereby conserving cellular resources when the product is abundant. khanacademy.org

Enzymatic Inhibition and Regulation Mechanisms Relevant to D-Glucopyranuronic Acid, Ion(1-) Pathways

The activity of enzymes in the D-glucopyranuronic acid pathways is tightly controlled through various inhibition and regulation mechanisms. This regulation is vital for maintaining metabolic homeostasis and for managing the detoxification of various compounds. wikipedia.org

Enzymatic inhibition can be a key therapeutic strategy. For example, the inhibition of bacterial β-glucuronidase in the gut is a target for alleviating the gastrointestinal toxicity of certain drugs, like the chemotherapeutic irinotecan (B1672180). nih.govacs.org The active metabolite of irinotecan is detoxified in the liver via glucuronidation, but bacterial β-glucuronidases in the intestine can cleave the glucuronide, releasing the toxic drug and causing severe diarrhea. acs.org Potent and selective inhibitors of bacterial β-glucuronidase, such as those with a piperazine (B1678402) scaffold, have been developed to prevent this reactivation by intercepting the catalytic cycle. acs.org Furthermore, D-glucaro-1,4-lactone, a derivative of D-glucaric acid which is an end-product of the D-glucuronic acid pathway, is a potent inhibitor of β-glucuronidase. nih.gov

The regulation of UDP-glucuronosyltransferases (UGTs) is complex and occurs at multiple levels. The expression of UGT genes can be induced by a wide range of compounds, including drugs and dietary constituents. nih.gov This induction often occurs through nuclear receptors like the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.gov This regulatory mechanism allows the body to increase its capacity for glucuronidation in response to xenobiotic exposure. There is also evidence for coordinate regulation of UGTs and the ABC transporters that efflux the resulting glucuronide conjugates from the cell, ensuring an efficient detoxification pipeline. nih.gov

Inhibition of other enzymes in related pathways can also be relevant. For example, glucuronoyl esterases can be inhibited by simple sugars like xylose, which can compete for binding in the active site. nih.gov Similarly, hyaluronidase, an enzyme that breaks down hyaluronic acid (a polymer containing D-glucuronic acid), is a target for anti-aging strategies in cosmetics, as its inhibition can help maintain skin moisture and elasticity. mdpi.com

Analytical and Spectroscopic Methodologies for D Glucopyranuronic Acid, Ion 1 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of D-Glucopyranuronic acid and its derivatives.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural characterization of D-Glucopyranuronic acid. nih.govresearchgate.net These assignments are achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net The chemical shifts of the protons and carbons in the glucuronic acid ring are sensitive to their chemical environment, including the anomeric configuration (α or β) and the presence of substituents. nih.gov Proton-proton coupling constants (J(H,H)) provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the ring's conformation. nih.govresearchgate.net For instance, the coupling constant between H-1 and H-2 can help distinguish between the α and β anomers. Computational methods, such as density functional theory (DFT), can be used to support experimental findings and refine the assignment of chemical shifts and coupling constants. nih.govresearchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for β-D-glucopyranuronic acid in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for β-D-Glucopyranuronic Acid in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.51 (d) | ~97.7 |

| 2 | ~3.16 (t) | ~76.3 |

| 3 | ~3.62 | ~73.8 |

| 4 | ~3.87 | ~70.8 |

| 5 | ~3.35 | ~77.5 |

Note: Chemical shifts can vary depending on pH, temperature, and solvent. The presented values are approximate.

Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex structures of oligosaccharides and polysaccharides containing D-Glucopyranuronic acid. researchgate.netslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is used to trace the proton connectivity within the glucuronic acid ring, confirming the assignment of adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is essential for assigning the ¹³C signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This technique is particularly crucial for determining the glycosidic linkage positions between sugar residues in a polysaccharide. For example, a correlation between the anomeric proton (H-1) of a glucuronic acid residue and a carbon of an adjacent sugar unit would establish the linkage point. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. slideshare.net This is invaluable for determining the three-dimensional conformation of the molecule and the spatial arrangement of different sugar units in a polysaccharide.

The integrated use of these 2D NMR techniques allows for a comprehensive structural and conformational characterization of D-Glucopyranuronic acid-containing molecules. researchgate.net

The NMR parameters of D-Glucopyranuronic acid, specifically the chemical shifts, are significantly influenced by the ionization state of the carboxylic acid group and the presence of various substituents. nih.gov

The ionization of the carboxylic acid group (from -COOH to -COO⁻) causes a noticeable change in the electron density around the neighboring nuclei, leading to shifts in their NMR signals. nih.gov This effect is most pronounced for the carbons and protons closest to the carboxyl group, such as C-5 and H-5.

Quantitative NMR (qNMR) is a powerful technique for determining the composition of uronate residues, such as D-glucuronic acid, in polysaccharides like alginates. researchgate.netox.ac.uk This method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided the experiment is set up correctly for quantitative analysis. ox.ac.ukmdpi.com

By carefully integrating the signals corresponding to specific protons in the different uronate residues, the relative molar ratio of these residues can be accurately determined. researchgate.netmdpi.com For instance, in alginates, which are composed of mannuronic and guluronic acid residues, qNMR can be used to determine the M/G ratio. mdpi.com This involves acquiring a ¹H NMR spectrum and integrating the well-resolved anomeric proton signals for each type of residue. mdpi.com For absolute quantification, a certified internal standard with a known concentration is added to the sample. ox.ac.uk

Mass Spectrometry (MS) for Glycoconjugate and Polysaccharide Analysis

Mass spectrometry (MS) is a vital technique for the analysis of glycoconjugates and polysaccharides containing D-Glucopyranuronic acid, providing information on molecular weight and structure through fragmentation analysis.

When D-Glucuronic acid-containing ions are analyzed by tandem mass spectrometry (MS/MS), they undergo characteristic fragmentation, providing valuable structural information. dshs-koeln.de The fragmentation patterns are influenced by the ionization method (e.g., Electrospray Ionization - ESI) and the type of mass analyzer used.

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is often observed. massbank.eu Collision-induced dissociation (CID) of this precursor ion leads to a series of product ions resulting from specific bond cleavages. Common fragmentation pathways for glucuronides include the neutral loss of the glucuronic acid moiety (176 Da). nih.gov

For the D-Glucopyranuronic acid ion itself, characteristic fragment ions are observed at various m/z values.

Table 2: Characteristic ESI-MS/MS Fragment Ions of [D-Glucuronic Acid - H]⁻ (m/z 193)

| m/z | Proposed Identity/Loss |

|---|---|

| 175 | [M-H-H₂O]⁻ |

| 131 | Cross-ring cleavage |

| 113 | [M-H-H₂O-CO₂]⁻ or cross-ring cleavage |

| 85 | Cross-ring cleavage |

| 71 | Cross-ring cleavage |

Source: Data compiled from mass spectral databases. massbank.eu

When D-Glucuronic acid is part of a larger glycoconjugate, such as a steroid glucuronide, the fragmentation pattern becomes more complex. Cleavage of the O-glycosidic bond can lead to a fragment ion corresponding to the glucuronic acid moiety (e.g., m/z 193 in negative mode) or the aglycone with the charge retained. dshs-koeln.de The analysis of these fragmentation patterns is crucial for identifying the presence of a glucuronic acid conjugate and for sequencing oligosaccharides. researchgate.net

Advanced Ionization Techniques (Electrospray Ionization, Matrix-Assisted Laser Desorption/Ionization) for Acidic Glycans

Advanced ionization techniques are critical for the mass spectrometric analysis of acidic glycans like D-Glucopyranuronic acid.

Electrospray Ionization (ESI) is a soft ionization technique highly compatible with liquid chromatography, making it suitable for analyzing complex biological samples. premierbiosoft.comchromatographyonline.com It is particularly effective for generating multiply charged ions from large biomolecules, which is advantageous for analyzing glycoproteins. premierbiosoft.com However, the resulting mass spectra with multi-charged ions can be complex and may require specialized software for interpretation. premierbiosoft.com In negative ion mode, ESI-MS of glucuronide conjugates typically shows a prominent quasimolecular ion [M-H]⁻. nih.gov The optimization of ESI source parameters, such as capillary voltage and desolvation temperature, is crucial for achieving good sensitivity, especially for compounds with poor ionization characteristics like glucuronic acid. chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method widely used for glycan analysis. premierbiosoft.comnih.gov In MALDI, the analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte, typically producing singly-charged ions. nih.govaurorabiomed.com This technique is noted for its high sensitivity, low sample consumption, and tolerance to contaminants. nih.gov However, conventional MALDI can lead to the dissociation of labile glycosidic bonds in acidic monosaccharides like uronic acids, potentially underestimating their abundance. premierbiosoft.com To overcome this, novel reactive matrices have been developed to enhance the ionization efficiency of glycans and produce deprotonated ions with high intensities in the negative-ion mode. acs.org

| Ionization Technique | Advantages | Disadvantages |

| Electrospray Ionization (ESI) | Highly compatible with liquid chromatography. premierbiosoft.com Recommended for glycans with acidic monosaccharides. premierbiosoft.com Generates multiply-charged ions, useful for large molecules. premierbiosoft.com | Mass spectra with multi-charged ions can be complex to interpret. premierbiosoft.com |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | High sensitivity and low sample consumption. nih.gov High tolerance to contaminants. nih.gov Produces primarily singly-charged ions, simplifying spectra. nih.gov | Can cause dissociation of labile bonds in acidic glycans. premierbiosoft.com Potential for ion suppression by the matrix. premierbiosoft.com |

Tandem MS Approaches (Collision-Induced Dissociation, Electron Detachment Dissociation, Higher-Energy Collisional Dissociation) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the detailed structural analysis of D-Glucopyranuronic acid and its conjugates.

Collision-Induced Dissociation (CID) , also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique where ions are fragmented through collisions with neutral gas molecules. wikipedia.org In the analysis of glucuronide conjugates, CID typically results in the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆, m/z 176.0321). nih.govresearchgate.net The fragmentation of the [M-2H]²⁻ ion of steroid bisglucuronides in negative mode shows specific losses of m/z 175 (glucuronide ion) and 75. nih.gov While CID is effective for determining glycan sequence and ceramide structure, it often breaks the weakest bonds, which in glycans are the glycosidic linkages, providing limited information about linkage positions. bu.eduresearchgate.netacs.org

Electron Detachment Dissociation (EDD) is a powerful technique for the structural characterization of acidic and sulfated carbohydrates. nih.gov Unlike CID, EDD produces a wealth of information through both cross-ring and glycosidic cleavages, which is crucial for locating sulfation sites and other modifications. nih.govnih.gov This method is particularly useful for analyzing negatively-charged analytes. bu.edu

Higher-Energy Collisional Dissociation (HCD) is a CID technique performed in Orbitrap mass spectrometers that offers several advantages over traditional CID, including the absence of a low-mass cutoff. wikipedia.orgthermofisher.com This allows for the detection of low-mass fragment ions, which is beneficial for quantitative studies using isobaric tags. wikipedia.org HCD can provide structural information for elucidating glycan sequences in both positive and negative ion modes. researchgate.net Studies on glucuronides have shown that the fragmentation pattern, including the presence of the neutral loss fragment, can be dependent on the collision energy used. nih.gov

| Tandem MS Technique | Primary Fragmentation Type | Key Applications for Glucuronic Acid Analysis |

| Collision-Induced Dissociation (CID/CAD) | Glycosidic bond cleavage. bu.edu | Sequence determination, identification of characteristic neutral losses. nih.govresearchgate.net |

| Electron Detachment Dissociation (EDD) | Cross-ring and glycosidic bond cleavages. nih.gov | Detailed structural elucidation, localization of modifications. nih.govnih.gov |

| Higher-Energy Collisional Dissociation (HCD) | Glycosidic and some cross-ring cleavages. researchgate.net | Quantitative proteomics, analysis of low-mass fragment ions. wikipedia.org |

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry) for Complex Mixture Analysis

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analyzing complex mixtures containing D-Glucopyranuronic acid and its derivatives. biorxiv.org LC-MS/MS is particularly valuable for the open detection of steroid metabolites conjugated with glucuronic acid and for untargeted metabolomics studies. nih.gov Reversed-phase liquid chromatography is commonly employed for the separation of these compounds prior to MS detection. nih.gov The development of in silico workflows that combine neutral loss screening with MS/MS spectral library searching has enhanced the ability to annotate glucuronidated compounds in complex datasets. nih.gov Tandem mass spectrometry is considered a cornerstone for the direct quantification of glucuronides in biological matrices due to its exceptional selectivity and sensitivity. researchgate.net

Chromatographic Methods for Isolation, Separation, and Purification

Chromatographic techniques are fundamental for the isolation, separation, and purification of D-Glucopyranuronic acid and its isomers from complex samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of D-Glucopyranuronic acid. selleckchem.comresearchgate.net Various HPLC methods have been developed for the simultaneous determination of neutral and acidic sugars, including glucuronic acid. mdpi.com These methods often involve pre-column derivatization, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), followed by detection using a diode-array detector (DAD). mdpi.comoup.com Reversed-phase HPLC is also used to separate and detect per-O-benzoyl derivatives of monosaccharides, including those derived from D-glucuronic acid, with high sensitivity. nih.gov Mixed-mode chromatography, combining HILIC and anion-exchange mechanisms, allows for the separation of neutral and acidic sugars in a single run. helixchrom.comhelixchrom.com

| HPLC Method | Stationary Phase/Column | Derivatization | Detection | Application |

| Reversed-Phase | C18 | 1-phenyl-3-methyl-5-pyrazolone (PMP) | DAD (245 nm) | Simultaneous analysis of neutral and acidic sugars. mdpi.comoup.com |

| Reversed-Phase | Not specified | Per-O-benzoylation | UV | Determination of iduronic and glucuronic acid in glycosaminoglycans. nih.gov |

| Mixed-Mode | Amaze TH (HILIC/Anion-Exchange) | None | ELSD, CAD, RI, UV, MS | Separation of neutral and acidic sugars. helixchrom.comhelixchrom.com |

Anion-Exchange Chromatography for Isomer Resolution

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a powerful method for the separation and quantification of carbohydrates without the need for derivatization. ncsu.edu HPAEC is particularly effective for resolving isomers and has been used for the simultaneous determination of various monosaccharides, uronic acids, and aldonic acids in complex samples like corn stover prehydrolysates. ncsu.edu The technique's high specificity and sensitivity make it suitable for determining low amounts of carbohydrates. ncsu.edu A new HPAEC method using a CarboPac™ PA200 column has been established for the precise and fast determination of glucose and several of its acid derivatives, including glucuronic acid. nih.gov Mixed-mode chromatography that incorporates weak anion-exchange properties is also effective in separating isobaric nucleotide sugars, where the charge state of the molecule strongly influences retention. nih.gov

Complementary Spectroscopic Techniques (e.g., X-ray Diffraction for Crystal Structures)

In addition to mass spectrometry and chromatography, other spectroscopic techniques provide valuable structural information. X-ray diffraction is a key method for determining the three-dimensional crystal structure of molecules. The crystal structure of as-prepared D-glucaric acid, a related sugar acid, has been determined by single-crystal X-ray diffraction, revealing a bent conformation. researchgate.net While a crystal structure for D-Glucopyranuronic acid itself is not explicitly detailed in the provided context, the structure of α-D-galacturonic acid monohydrate, an epimer of glucuronic acid, has been studied by X-ray crystallography, showing a normal pyranose chair conformation. core.ac.uk This highlights the utility of X-ray diffraction in providing precise atomic coordinates and conformational details of sugar acids in the solid state.

Interactions and Recognition Mechanisms Involving D Glucopyranuronic Acid, Ion 1

Molecular Interactions with Metal Ions

The negatively charged carboxylate group and the oxygen-rich hydroxyl groups of D-glucopyranuronic acid, ion(1-), make it an effective ligand for a variety of metal ions. The nature and strength of these interactions are crucial for the structure and function of polysaccharides in biological systems and for the mobility of metal ions in the environment.

Potentiometric studies have been instrumental in determining the stability of complexes formed between glucuronate and several metal ions. The stability of these complexes varies significantly depending on the charge and size of the metal cation. tandfonline.com

D-glucopyranuronic acid forms weak complexes with monovalent and divalent alkali and alkaline earth metals. For instance, the complex with Sodium (Na+) is very weak. The complexes with Magnesium (Mg2+) and Calcium (Ca2+) are more stable than with Na+, though still considered weak, with stability constants (log K) around 1. tandfonline.com In contrast, glucuronate forms moderately stable complexes with transition metals like Zinc (Zn2+) and Cadmium (Cd2+). For these metals, two types of complex species are typically formed: a 1:1 metal-glucuronate complex (M(gluc)) and a 1:2 complex (M(gluc)2). The stability of these complexes is intermediate between that of simple monocarboxylate and dicarboxylate complexes, suggesting a more intricate binding mechanism. tandfonline.com

Table 1: Stability Constants (log K) for Metal-Glucuronate Complexes

| Metal Ion | log K | Reference |

|---|---|---|

| Na+ | ~0 | tandfonline.com |

| Mg2+ | ~1 | tandfonline.com |

| Ca2+ | ~1 | tandfonline.com |

Note: The stability constants for Zn2+ and Cd2+ involve multiple species and are not represented by a single log K value.

The presence of competing ions, such as Ca2+ and Mg2+, can significantly reduce the formation of complexes with trace metals like Cd2+ and Zn2+. This highlights the importance of considering the complete speciation of ions in natural fluids when evaluating these interactions. tandfonline.com

The binding of metal ions to the D-glucopyranuronic acid ion is a multifaceted process involving both the carboxylate and hydroxyl groups. The carboxylate group (-COO-), being negatively charged, is the primary site for electrostatic attraction and coordination with positively charged metal ions. nih.govnih.gov However, the involvement of adjacent hydroxyl (-OH) groups is crucial for the stability and geometry of the resulting metal complex.

Studies have shown that for transition metals like Zn2+ and Cd2+, the stability of the glucuronate complexes is higher than what would be expected from carboxylate binding alone. This suggests that one or more hydroxyl groups, and potentially the ethereal oxygen atom in the pyranose ring, participate in the coordination of the metal ion, forming a chelate ring structure. tandfonline.com This chelation effect significantly enhances the stability of the complex. The specific hydroxyl groups involved can vary depending on the metal ion and the conformation of the glucuronic acid molecule. nih.gov For some metal complexes, spectral analysis has indicated that coordination can occur through an oxygen atom from the glucuronic acid molecule at lower pH values. nih.gov

Non-Covalent Interactions within Glycoconjugates and Polysaccharides

D-glucopyranuronic acid is a fundamental building block of many important polysaccharides, collectively known as glycosaminoglycans (GAGs), such as hyaluronic acid and chondroitin (B13769445) sulfate (B86663). nih.gov Within these large biomolecules, the glucuronate residues participate in a complex network of non-covalent interactions that are essential for their structure and biological function.

The primary non-covalent force at play is hydrogen bonding. nih.gov The carboxylate and hydroxyl groups of glucuronic acid can act as both hydrogen bond donors and acceptors. These interactions occur between adjacent sugar residues within a single polysaccharide chain (intramolecular) and between different chains (intermolecular). Intramolecular hydrogen bonds are critical for establishing and maintaining the secondary structure of polysaccharides, such as helical conformations. nih.gov A "ladder" of hydrogen bonds between the rings helps to stabilize these helical structures. nih.gov

Computational Studies of D-Glucopyranuronic Acid, Ion(1-) Interactions

Computational chemistry provides powerful tools to investigate the interactions of D-glucopyranuronic acid at an atomic level of detail, offering insights that can be difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique has been applied to understand the behavior of glycans containing D-glucopyranuronic acid, particularly their interactions with various surfaces. For example, MD simulations have been used to study the adsorption of oligosaccharides containing glucuronic acid onto the surfaces of functionalized carbon nanotubes. mdpi.com

Quantum chemistry methods, such as Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the electronic structure and energy of molecules. nih.govnih.gov These approaches are particularly valuable for the conformational analysis of D-glucopyranuronic acid. The molecule's flexibility, due to the pyranose ring and rotatable hydroxyl and carboxyl groups, gives rise to multiple low-energy conformations.

Quantum chemical calculations can be used to determine the relative energies of these different conformers and the energy barriers between them. uantwerpen.be Studies combining DFT with MD simulations have provided new insights into the hydration effects that influence the conformational dynamics of carbohydrates. uantwerpen.be For instance, calculations have shown that in the solid phase, β-D-glucuronic acid can exist as a dimer, formed by hydrogen bonds between the carboxylic acid groups of two molecules. bme.hu By accurately modeling the conformational landscape, these computational methods help to interpret experimental spectroscopic data, such as Raman Optical Activity (ROA), and provide a deeper understanding of the structure-function relationships of this important monosaccharide. uantwerpen.be

Carbohydrate-Protein Interactions and Molecular Recognition at the Molecular Level

The interaction between carbohydrates and proteins is a cornerstone of numerous biological processes, from cell-cell recognition and signaling to immune responses and pathogenesis. D-glucopyranuronic acid, ion(1-), as a constituent of significant biomolecules like glycosaminoglycans, plays a crucial role in these recognition events. The specificity of these interactions is governed by the intricate three-dimensional structures of both the carbohydrate and the protein's binding site, which are stabilized by a network of non-covalent interactions.

At the molecular level, the recognition of D-glucopyranuronic acid by proteins is a highly specific process dictated by the principles of molecular recognition. This involves a combination of hydrogen bonding, electrostatic interactions, and sometimes hydrophobic interactions, all contributing to the stability and specificity of the protein-carbohydrate complex. The carboxylate group of the D-glucopyranuronic acid ion(1-) is a key determinant of its binding specificity, often engaging in crucial electrostatic interactions with positively charged amino acid residues within the protein's binding pocket.

Lectins: Key Players in Glucuronic Acid Recognition

Lectins are a diverse class of proteins that exhibit high specificity for carbohydrate moieties. nih.gov They are central to molecular recognition phenomena involving carbohydrates and proteins. nih.gov Some lectins have been identified to specifically bind to glucuronic acid. For instance, a dimeric 64-kDa lectin purified from French bean (Phaseolus vulgaris) seeds has been shown to have its hemagglutinating activity inhibited by glucuronic acid, indicating a specific interaction. nih.govnih.gov The mitogenic activity of this lectin towards murine splenocytes was almost completely abolished in the presence of 250 mM glucuronic acid, further highlighting the specificity of this interaction. nih.govnih.gov

C-type lectins, a major class of lectins, are involved in the recognition of a wide array of carbohydrate structures. plos.org While they often recognize mannose, fucose, and galactose, their interaction with more complex glycans, including glycosaminoglycans which contain uronic acids, underscores their importance in the recognition of D-glucopyranuronic acid-containing structures. nih.gov

Enzymes that Process D-Glucopyranuronic Acid

The molecular recognition of D-glucopyranuronic acid is also fundamental to the function of enzymes involved in its metabolism. Human β-glucuronidase (hGUSB), a glycosylhydrolase, specifically cleaves β-D-glucuronic acid residues from the non-reducing ends of glycosaminoglycans. nih.gov Structural and mutational studies have identified key amino acid residues in the active site of hGUSB that are crucial for catalysis, providing a clear example of molecular recognition. nih.gov

Another important enzyme is β1,3-glucuronyltransferase I (GlcAT-I), which is involved in the biosynthesis of heparan sulfate and chondroitin sulfate. nih.gov This enzyme catalyzes the transfer of glucuronic acid from a UDP-GlcUA donor to a growing polysaccharide chain. nih.gov The crystal structure of GlcAT-I in complex with UDP-GlcUA has revealed the specific amino acid residues that determine the recognition and binding of the glucuronic acid donor substrate. nih.gov

Molecular Basis of Interaction: Key Residues and Forces

The specificity of the interaction between D-glucopyranuronic acid and proteins is determined by the precise arrangement of amino acid residues in the protein's binding site. These residues form a network of non-covalent interactions with the hydroxyl and carboxylate groups of the glucuronic acid molecule.

Electrostatic Interactions: The negatively charged carboxylate group of the D-glucopyranuronic acid ion(1-) is a primary recognition determinant. It often forms strong salt bridges with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys) in the binding pocket. Histidine (His) can also participate in these interactions, depending on its protonation state. nih.gov

Hydrogen Bonding: The numerous hydroxyl groups of the glucuronic acid molecule act as both hydrogen bond donors and acceptors, forming an extensive network of hydrogen bonds with polar amino acid residues like Aspartic acid (Asp), Glutamic acid (Glu), Asparagine (Asn), and Glutamine (Gln), as well as with the peptide backbone. nih.govnih.gov

Hydrophobic Interactions: While less dominant, hydrophobic interactions can also contribute to binding. The non-polar faces of the pyranose ring of glucuronic acid can interact with aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) through CH-π interactions. nih.govfrontiersin.org

| Protein/Enzyme | Key Interacting Residues | Primary Interaction Type | Reference |

|---|---|---|---|

| Human β-glucuronidase (hGUSB) | Glu540, Glu451, Tyr504 | Covalent (catalytic), Hydrogen Bonding, Electrostatic | nih.gov |

| β1,3-glucuronyltransferase I (GlcAT-I) | Arginine, Aspartic Acid, Histidine | Electrostatic, Hydrogen Bonding | nih.gov |

| General Lectins | Positively charged and polar residues | Electrostatic, Hydrogen Bonding | plos.org |

Thermodynamics of Recognition

Enthalpy (ΔH): The formation of favorable interactions such as hydrogen bonds and electrostatic interactions releases energy, resulting in a negative (favorable) enthalpy change. nih.gov

Entropy (ΔS): The entropy change upon binding is complex. There is a decrease in conformational entropy for both the protein and the ligand as they form a more ordered complex. However, the release of ordered water molecules from the binding site and the ligand upon complex formation can lead to a favorable increase in solvent entropy. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of protein-ligand interactions, providing insights into the driving forces of molecular recognition. nih.govmdpi.com

| Thermodynamic Parameter | Contribution to Binding | Driving Forces |

|---|---|---|

| ΔG (Gibbs Free Energy) | Overall binding affinity (must be negative for spontaneous binding) | Balance of enthalpic and entropic contributions |

| ΔH (Enthalpy) | Heat released or absorbed upon binding | Formation of hydrogen bonds and electrostatic interactions |

| ΔS (Entropy) | Change in disorder of the system | Conformational changes and release of water molecules |

Evolutionary and Comparative Aspects of D Glucopyranuronic Acid, Ion 1 Pathways

Structural Diversity of D-Glucuronic Acid-Containing Compounds Across Biological Kingdoms (Microorganisms, Plants, Animals)

D-glucuronic acid is a versatile building block, incorporated into a wide range of polysaccharides and other complex carbohydrates that exhibit remarkable structural diversity across microorganisms, plants, and animals.

In microorganisms , D-glucuronic acid is a common constituent of extracellular polysaccharides (EPS), which form protective capsules and biofilms. frontiersin.orgnih.gov For instance, some bacteria produce gellan gum, which has a repeating unit of glucose, glucuronic acid, and rhamnose. frontiersin.org Other bacterial EPS, like those from Klebsiella species, are composed of repeating units of L-rhamnose, D-galactose, and D-glucuronic acid. frontiersin.org The marine bacterium Enterobacter cloacae produces a polymer containing fucose, galactose, glucose, and glucuronic acid. frontiersin.org These polysaccharides contribute to the survival and virulence of bacteria. Additionally, the tea fungus responsible for kombucha fermentation contains bacteria that produce gluconic acid. mdpi.com

In animals , D-glucuronic acid is a fundamental unit of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. nih.govtandfonline.comthemedicalbiochemistrypage.org GAGs are major components of the extracellular matrix and are often found attached to proteins to form proteoglycans. nih.govnih.gov Key examples of GAGs containing D-glucuronic acid include:

Hyaluronic acid: Composed of alternating residues of D-glucuronic acid and N-acetylglucosamine. sigmaaldrich.com It is unique in that it is not typically sulfated and is not covalently linked to a core protein. sigmaaldrich.com

Chondroitin (B13769445) sulfate (B86663): Consists of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine, which can be sulfated at various positions. nih.govthemedicalbiochemistrypage.org

Heparan sulfate and Heparin: These are complex GAGs with repeating units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and glucosamine (B1671600). themedicalbiochemistrypage.orgsigmaaldrich.com They are highly sulfated, with heparin being more sulfated than heparan sulfate. sigmaaldrich.com

Dermatan sulfate: A subtype of chondroitin sulfate where some of the D-glucuronic acid residues are epimerized to L-iduronic acid. nih.govthemedicalbiochemistrypage.org

The structural variations in these GAGs, such as the pattern of sulfation and the presence of iduronic acid, contribute to their diverse biological functions, including roles in cell signaling, tissue development, and anticoagulation. nih.govtandfonline.com

Table 1: Examples of D-Glucuronic Acid-Containing Compounds Across Biological Kingdoms

| Biological Kingdom | Compound Class | Specific Example(s) | Monomeric Composition Includes |

|---|---|---|---|

| Microorganisms | Extracellular Polysaccharides (EPS) | Gellan Gum | Glucose, D-Glucuronic Acid, Rhamnose frontiersin.org |

| Klebsiella I-714 EPS | L-Rhamnose, D-Galactose, D-Glucuronic Acid frontiersin.org | ||

| Enterobacter cloacae EPS | Fucose, Galactose, Glucose, D-Glucuronic Acid frontiersin.org | ||

| Plants | Hemicellulose | Glucuronoxylan | Xylose, D-Glucuronic Acid frontiersin.org |

| Pectic Polysaccharides | Pectin (B1162225) | Galacturonic Acid, Rhamnose, Arabinose, Galactose, D-Glucuronic Acid nih.gov | |

| Gums | Gum Arabic | D-Glucuronic Acid, Galactose, Arabinose, Rhamnose nih.gov | |

| Animals | Glycosaminoglycans (GAGs) | Hyaluronic Acid | D-Glucuronic Acid, N-acetylglucosamine sigmaaldrich.com |

| Chondroitin Sulfate | D-Glucuronic Acid, N-acetylgalactosamine nih.gov | ||

| Heparan Sulfate/Heparin | D-Glucuronic Acid, L-Iduronic Acid, Glucosamine sigmaaldrich.com | ||

| Dermatan Sulfate | D-Glucuronic Acid, L-Iduronic Acid, N-acetylgalactosamine nih.gov |

Conservation and Divergence in Metabolic Pathways

The metabolic pathways involving D-glucuronic acid show both conservation and divergence across the tree of life, reflecting its fundamental role and the adaptation of organisms to different environments and physiological needs.

The central pathway for the synthesis of the activated form of glucuronic acid, UDP-glucuronic acid (UDP-GlcA), is highly conserved. This pathway involves the two-fold oxidation of UDP-glucose by the enzyme UDP-glucose dehydrogenase (UGD). nih.gov UDP-GlcA then serves as the precursor for the synthesis of various polysaccharides and for the glucuronidation of xenobiotics and endogenous compounds. nih.govwikipedia.org

In animals , the glucuronidation pathway is a major phase II detoxification mechanism, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to a wide range of substances, making them more water-soluble and easier to excrete. wikipedia.orgnih.gov This pathway is crucial for metabolizing drugs, pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov While the core mechanism is conserved, the number and substrate specificities of UGT enzymes can vary between species. nih.gov The catabolism of D-glucuronic acid in animals can proceed through reduction to L-gulonate, which is a precursor for ascorbic acid (vitamin C) synthesis in many animals, though not in humans. wikipedia.orgnih.gov

In plants , UDP-GlcA is a critical branch point in the nucleotide sugar interconversion pathway, leading to the synthesis of UDP-xylose, UDP-arabinose, and UDP-galacturonic acid, which are essential for building cell wall polysaccharides. nih.gov While plants also possess UGTs, their roles are more directed towards the glycosylation of plant-specific secondary metabolites.

In microorganisms , particularly bacteria, distinct catabolic pathways for D-glucuronic acid exist. These include an isomerase pathway and an oxidative pathway. frontiersin.org Fungi also have their own catabolic pathway for D-glucuronic acid, which is only partially understood but appears to differ from both bacterial and animal pathways. frontiersin.orgfrontiersin.org For instance, in the fungus Aspergillus niger, D-glucuronic acid is catabolized through a series of reduction and oxidation steps involving enzymes like D-glucuronic acid reductase and L-idonate 5-dehydrogenase. frontiersin.org

The evolution of these pathways highlights a pattern of "vertical" inheritance of core synthetic machinery (like UGD) and significant "horizontal" divergence and adaptation in the downstream utilization and catabolism of D-glucuronic acid, reflecting the diverse ecological niches and biochemical demands of different organisms.

Phylogenetic Analysis of Enzymes Involved in D-Glucuronic Acid Metabolism

Phylogenetic analysis of the enzymes involved in D-glucuronic acid metabolism reveals deep evolutionary roots and instances of functional divergence.

UDP-glucose dehydrogenases (UGDs) , the key enzymes for UDP-GlcA synthesis, are found across all kingdoms, indicating their ancient origin. Phylogenetic trees of UGDs generally align with the organismal phylogeny, suggesting vertical evolution from a common ancestor. However, gene duplications and subsequent divergence have led to multiple isoforms in many species, particularly in plants and animals, which may have acquired specialized roles.

UDP-glucuronosyltransferases (UGTs) are a large and diverse superfamily of enzymes. In humans, they are classified into UGT1 and UGT2 families based on sequence homology. nih.gov Phylogenetic analyses show that these families likely arose from ancient gene duplication events. The diversification of UGTs in vertebrates is thought to be driven by the need to metabolize an ever-increasing array of foreign compounds (xenobiotics). nih.gov In contrast, plant UGTs form distinct phylogenetic clusters, reflecting their roles in the glycosylation of a wide variety of plant natural products.

Enzymes of the catabolic pathways also show interesting evolutionary patterns. For example, a phylogenetic analysis of β1,3-glucuronosyltransferase I (GlcAT-I), an enzyme involved in GAG biosynthesis, identified conserved motifs and key amino acid residues critical for UDP-GlcA binding and catalytic activity across vertebrates, invertebrates, and plants. nih.gov This suggests a common structural and functional framework for this enzyme family that has been maintained throughout evolution.

Studies on fungal D-glucuronic acid catabolism have identified gene clusters encoding enzymes like 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase. frontiersin.org The clustering of these genes suggests a coordinated regulation and a shared evolutionary origin for this metabolic pathway in fungi.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing D-glucopyranuronic acid (ion(1−))?